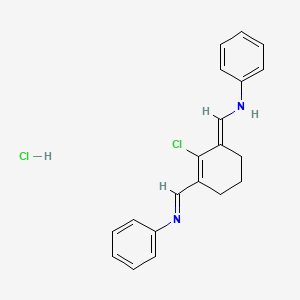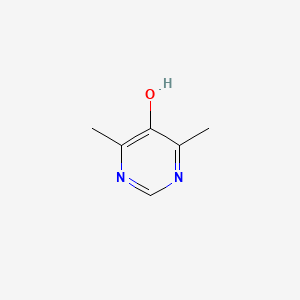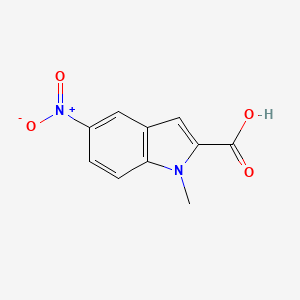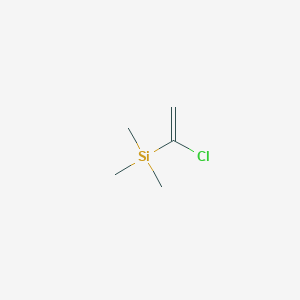![molecular formula C10H14O3 B1590195 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37503-42-7](/img/structure/B1590195.png)
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Vue d'ensemble
Description
“N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic heptene ring attached to a carboxamide group . The SMILES string representation of the molecule isO=C(NCCO)C1C@HC=C[C@H]2C1 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted boiling point of 405.9±44.0 °C and a predicted density of 1.187±0.06 g/cm3 .Applications De Recherche Scientifique
Hydroxyethyl Starch in Severe Sepsis
Hydroxyethyl starch (HES) is used for fluid resuscitation in intensive care units (ICUs) to treat patients with severe sepsis. A study compared the effects of 6% HES 130/0.42 (Tetraspan) versus Ringer's acetate on patients with severe sepsis, finding that those treated with HES had an increased risk of death and were more likely to require renal-replacement therapy (Perner et al., 2012).
Hydroxyethyl Derivatives in Neurological Disorders
Research on L-5-hydroxytryptophan (L-5HTP) combined with carbidopa in patients with intention myoclonus suggests that deficiencies in brain serotonin may be causally related to intention myoclonus, and treatment with these compounds could be therapeutically effective due to the repletion of serotonin in degenerated regions of the brain (Van Woert et al., 1977).
Environmental Exposure Studies
Studies on the environmental exposure to certain hydroxyethyl derivatives, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), reveal its presence in the US adult population and suggest that oxidative metabolites of DINCH can be used as biomarkers for exposure assessment, even at environmental levels (Silva et al., 2013).
Analytical Methods for Hydroxyethyl Derivatives
Research on the determination of serotonin and tryptophan in whole blood by liquid chromatography illustrates the importance of hydroxyethyl derivatives in analytical chemistry, facilitating the exploration of mental disorders through biochemical markers (Aymard et al., 1994).
Hydroxyethyl Starch and Renal Insufficiency
A case study highlights the potential for hydroxyethyl starch-induced renal insufficiency following plasma exchange in a patient with polymyositis and liver cirrhosis, pointing to the need for careful consideration of hydroxyethyl starch use in vulnerable populations (Peron et al., 2001).
Propriétés
IUPAC Name |
2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-3-4-13-10(12)9-6-7-1-2-8(9)5-7/h1-2,7-9,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXOZKMZYKHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476228 | |
| Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
37503-42-7 | |
| Record name | 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

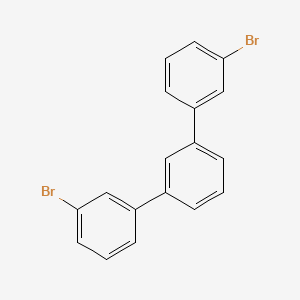
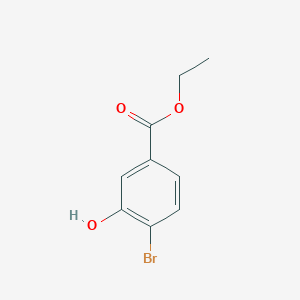
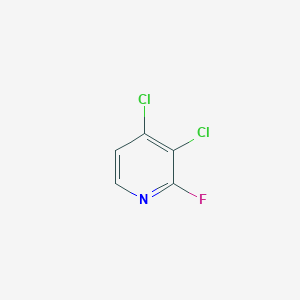
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
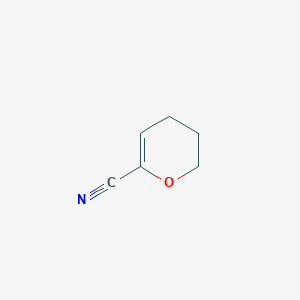
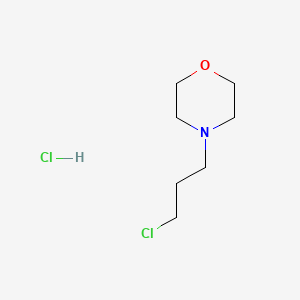
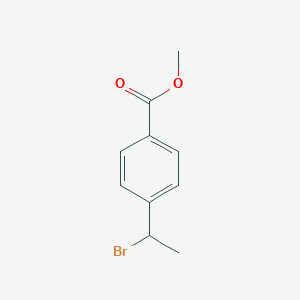
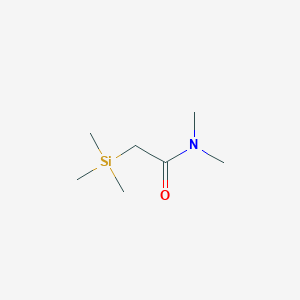
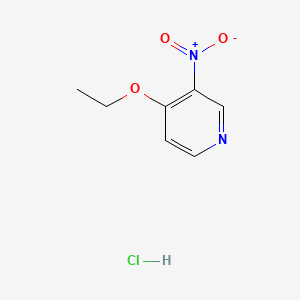
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
